![molecular formula C52H76GdN5O15- B1263501 Motexafin gadolinium hydrate](/img/structure/B1263501.png)
Motexafin gadolinium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Motexafin gadolinium hydrate is a gadolinium coordination entity. It contains a motexafin gadolinium.
Wissenschaftliche Forschungsanwendungen
Radiosensitization in Brain Metastases
MGd has been studied for its ability to sensitize tumor cells to radiation therapy. A lead-in phase to a randomized trial for patients with brain metastases showed that MGd, when administered with whole-brain radiation therapy, was well tolerated and showed potential in improving local control of brain metastases. The study found a 68% radiologic response rate, with motexafin gadolinium's tumor selectivity established using MRI. This suggests MGd could improve outcomes in patients undergoing radiation therapy for brain metastases (Mehta et al., 2002).
Mechanism of Action and Cellular Targets
MGd operates by selectively accumulating in tumor cells and inducing oxidative stress, leading to apoptosis. It acts as a redox-active drug, disrupting the balance between pro-oxidants and antioxidants within cancer cells, thus making them more susceptible to damage by radiation and chemotherapy. This mechanism is supported by evidence showing MGd's ability to inhibit enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase, and to interact with cellular reducing agents to produce reactive oxygen species (Magda & Miller, 2006).
Clinical Trials and Efficacy
Clinical trials have explored MGd's role as a radiosensitizer, particularly in the treatment of brain metastases and glioblastoma multiforme. A multicenter phase Ib/II trial highlighted MGd's selective accumulation in tumors, demonstrated through MRI, and reported a high radiologic response rate when used with whole-brain radiation therapy. This suggests MGd's potential to enhance the efficacy of radiation therapy in treating brain tumors (Carde et al., 2001).
Novel Applications and Future Directions
Beyond radiosensitization, MGd shows promise in various other cancer treatments due to its unique mechanism of action. Its potential in combined therapies, such as with radioimmunotherapy for non-Hodgkin's lymphoma, suggests broader applications in oncology. Ongoing research aims to further understand MGd's intracellular targets and enhance its clinical utility (Evens et al., 2009).
Eigenschaften
Produktname |
Motexafin gadolinium hydrate |
---|---|
Molekularformel |
C52H76GdN5O15- |
Molekulargewicht |
1168.4 g/mol |
IUPAC-Name |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium;hydrate |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;; |
InChI-Schlüssel |
QLKGOHBZQOBBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.O.[Gd] |
Synonyme |
gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.